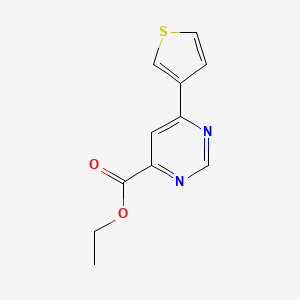
6-(噻吩-3-基)嘧啶-4-羧酸乙酯
描述
Molecular Structure Analysis
The molecular structure of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate consists of a pyrimidine ring attached to a thiophene ring. The exact structural details are not available in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate are not detailed in the retrieved sources, pyrimidine derivatives are known to participate in various chemical reactions .科学研究应用
抗菌活性
噻吩衍生物已被报道具有抗菌特性。 虽然没有直接关于6-(噻吩-3-基)嘧啶-4-羧酸乙酯的具体研究,但鉴于相关噻吩化合物已知的活性,该化合物有可能被用于探索其潜在的抗菌功效 .
镇痛和抗炎应用
与抗菌活性类似,其他噻吩衍生物也显示出镇痛和抗炎作用。 研究可以针对了解6-(噻吩-3-基)嘧啶-4-羧酸乙酯如何基于此先例促进疼痛缓解和减少炎症 .
降压作用
噻吩衍生物也与降压活性有关。 这表明6-(噻吩-3-基)嘧啶-4-羧酸乙酯在开发治疗高血压的新疗法中具有潜在的研究途径 .
抗肿瘤活性
噻吩衍生物的抗肿瘤特性使其成为癌症研究的候选药物。 6-(噻吩-3-基)嘧啶-4-羧酸乙酯可以对其在癌症治疗策略中的可能作用进行研究 .
腐蚀抑制
在材料科学领域,噻吩衍生物用作腐蚀抑制剂。 这种应用可以扩展到6-(噻吩-3-基)嘧啶-4-羧酸乙酯,可能有助于保护金属免受腐蚀 .
发光二极管 (LED) 制造
噻吩基化合物用于 LED 的制造。 6-(噻吩-3-基)嘧啶-4-羧酸乙酯有可能在开发新型 LED 材料中发挥作用 .
作用机制
Target of action
Pyrimidine derivatives have been found to have a wide range of biological activities and can interact with various biological targets. For example, some pyrimidine derivatives are known to inhibit certain enzymes, interact with G-protein coupled receptors, or modulate ion channels .
Mode of action
The mode of action of a specific pyrimidine derivative would depend on its specific chemical structure and the biological target it interacts with. The thiophene ring in the compound could potentially enhance its lipophilicity, which might influence its interaction with biological targets .
Biochemical pathways
Pyrimidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets. For example, if a pyrimidine derivative targets an enzyme involved in a specific metabolic pathway, it could potentially alter that pathway .
Result of action
The result of a compound’s action would depend on its specific mode of action and the biological system in which it is acting. Some pyrimidine derivatives have been found to have therapeutic effects in various disease models due to their interactions with specific biological targets .
生化分析
Biochemical Properties
Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate, have been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . The compound’s interaction with these bacterial enzymes disrupts their metabolic processes, leading to bacterial cell death.
Cellular Effects
Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate, have shown potential in anticancer, anti-inflammatory, and antimicrobial applications . The compound’s impact on cell signaling pathways can lead to altered gene expression, which in turn affects cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For example, thiophene derivatives have been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can result in reduced collagen production, which has implications for tissue repair and fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their stability under various conditions, ensuring consistent biological activity . Prolonged exposure to certain conditions may lead to degradation, affecting the compound’s efficacy.
Dosage Effects in Animal Models
The effects of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed. For instance, thiophene derivatives have shown dose-dependent toxicity in various animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Thiophene derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and overall efficacy.
Transport and Distribution
The transport and distribution of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic potential.
Subcellular Localization
Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s efficacy by concentrating its activity within specific cellular regions.
属性
IUPAC Name |
ethyl 6-thiophen-3-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-5-9(12-7-13-10)8-3-4-16-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTIFRRTUSYAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484229.png)
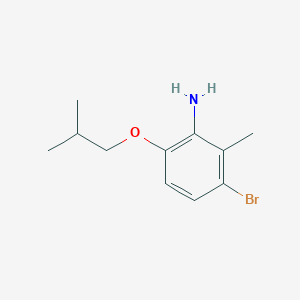
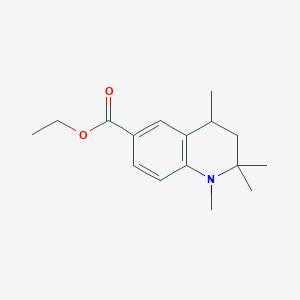
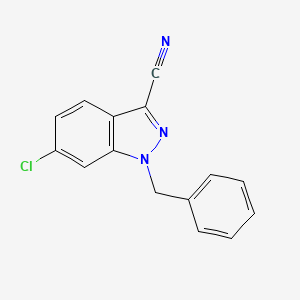


![[3-[3-(3-benzoylphenyl)phenyl]phenyl]-phenylmethanone](/img/structure/B1484238.png)
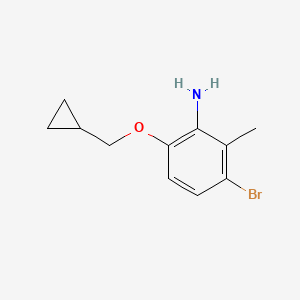
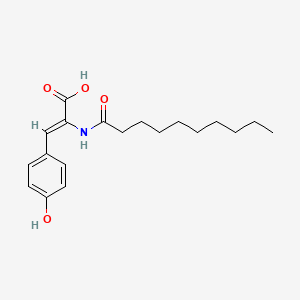
![[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1484243.png)

![12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1484246.png)
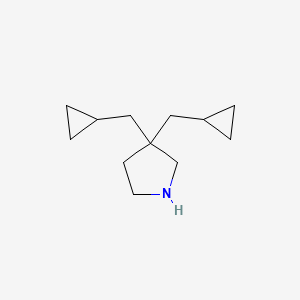
![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)
